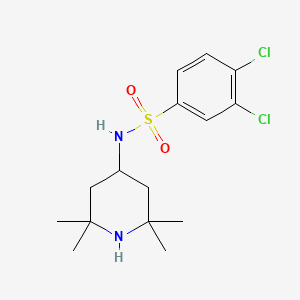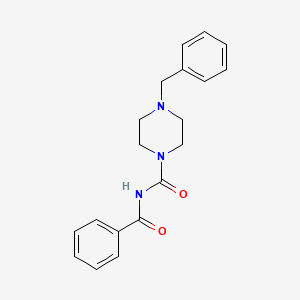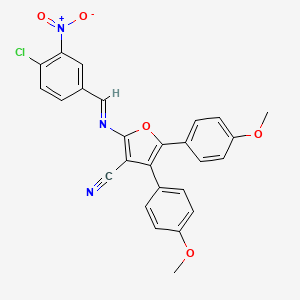![molecular formula C21H21N3O3S B3406503 3-({2-[(2E)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl}carbamoyl)propanoic acid CAS No. 328106-53-2](/img/structure/B3406503.png)
3-({2-[(2E)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl}carbamoyl)propanoic acid
Vue d'ensemble
Description
3-({2-[(2E)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl}carbamoyl)propanoic acid is a complex organic compound that features a thiazole ring, phenyl groups, and a propanoic acid moiety
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins involved in various biochemical pathways .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities .
Pharmacokinetics
Thiazole derivatives are generally known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level, often related to their anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(2E)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl}carbamoyl)propanoic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Phenyl Groups: The phenyl groups are introduced via electrophilic aromatic substitution reactions.
Formation of the Carbamoyl Group: The carbamoyl group is introduced through the reaction of an amine with an isocyanate.
Attachment of the Propanoic Acid Moiety: The final step involves the coupling of the thiazole derivative with a propanoic acid derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and phenyl groups.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The carbamoyl and ester groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.
Hydrolysis: Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions are used for hydrolysis.
Major Products
Oxidation: Products include oxidized thiazole derivatives and phenyl ketones.
Reduction: Products include amine derivatives.
Substitution: Products vary depending on the substituents introduced.
Hydrolysis: Products include carboxylic acids and amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.
Protein Binding: The compound can bind to proteins, affecting their function.
Medicine
Drug Development:
Diagnostics: Used in diagnostic assays due to its ability to interact with biological molecules.
Industry
Materials Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.
Phenyl Derivatives: Compounds such as benzene and biphenyl contain phenyl groups.
Carbamoyl Derivatives: Urea and carbamic acid derivatives share the carbamoyl group.
Uniqueness
3-({2-[(2E)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethyl}carbamoyl)propanoic acid is unique due to its combination of a thiazole ring, phenyl groups, and a propanoic acid moiety. This combination imparts specific chemical and biological properties that are not found in simpler compounds.
Propriétés
IUPAC Name |
4-oxo-4-[2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-19(11-12-20(26)27)22-13-14-24-18(16-7-3-1-4-8-16)15-28-21(24)23-17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,22,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMHOSGIXSXQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-hydroxypropyl)ethanediamide](/img/structure/B3406421.png)
![2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole](/img/structure/B3406429.png)


![(2E)-3-(4-methoxyphenyl)-1-{3-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}prop-2-en-1-one](/img/structure/B3406460.png)



![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B3406490.png)

![decyl 2-{[(7Z)-3-cyano-4-(thiophen-2-yl)-7-[(thiophen-2-yl)methylidene]-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate](/img/structure/B3406501.png)
![3,6-diethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B3406507.png)
![(E)-3-(4-methoxyphenyl)-1-(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one](/img/structure/B3406508.png)
![2,4-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3406516.png)
